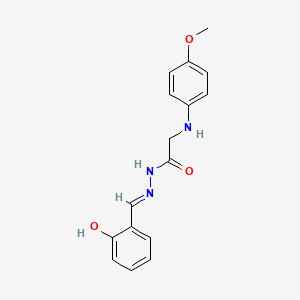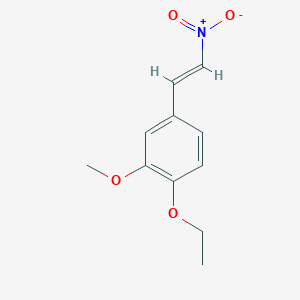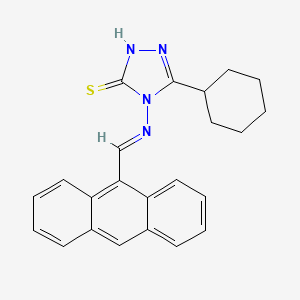
4-(2-(2-Amino-3,5-dibromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(2-Amino-3,5-dibromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate is a complex organic compound with the molecular formula C21H15Br2N3O3 This compound is characterized by the presence of amino, dibromobenzoyl, carbohydrazonoyl, methoxyphenyl, and benzoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Amino-3,5-dibromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate typically involves multiple steps. One common method starts with the preparation of 2-amino-3,5-dibromobenzaldehyde, which is then reacted with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is further reacted with 2-methoxyphenyl benzoate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(2-Amino-3,5-dibromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dibromobenzoyl group can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce debrominated compounds. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
4-(2-(2-Amino-3,5-dibromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-(2-Amino-3,5-dibromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(2-Amino-3,5-dibromobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Similar structure with a chlorobenzoate group instead of a methoxyphenyl group.
4-(2-(2-Amino-3,5-dibromobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate: Similar structure with a bromobenzoate group instead of a methoxyphenyl group.
Uniqueness
The uniqueness of 4-(2-(2-Amino-3,5-dibromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
302910-19-6 |
|---|---|
Formule moléculaire |
C22H17Br2N3O4 |
Poids moléculaire |
547.2 g/mol |
Nom IUPAC |
[4-[(E)-[(2-amino-3,5-dibromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C22H17Br2N3O4/c1-30-19-9-13(7-8-18(19)31-22(29)14-5-3-2-4-6-14)12-26-27-21(28)16-10-15(23)11-17(24)20(16)25/h2-12H,25H2,1H3,(H,27,28)/b26-12+ |
Clé InChI |
IWDQLJZSTBPDLN-RPPGKUMJSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)N)OC(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)N)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl 2-({7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B11971860.png)
![(5E)-2-(2,4-dichlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11971867.png)


![4-{4-[1-[4-(3,4-Dicyanophenoxy)phenyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phenoxy}phthalonitrile](/img/structure/B11971880.png)

![9-Bromo-2,5-bis(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11971899.png)
![Benzoic acid, 4-[(E)-[(4-nitrophenyl)methylene]amino]-, ethyl ester](/img/structure/B11971900.png)

![N-(4-Ethoxyphenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11971908.png)
![[(3Z)-3-(6-(Isopropoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid](/img/structure/B11971918.png)
![(5E)-2-(4-Isobutoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11971933.png)

